(3-Chloro-2,2-dimethylpropyl)cyclopentane (3-Chloro-2,2-dimethylpropyl)cyclopentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691861
InChI: InChI=1S/C10H19Cl/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H19Cl
Molecular Weight: 174.71 g/mol

(3-Chloro-2,2-dimethylpropyl)cyclopentane

CAS No.:

Cat. No.: VC17691861

Molecular Formula: C10H19Cl

Molecular Weight: 174.71 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-2,2-dimethylpropyl)cyclopentane -

Specification

Molecular Formula C10H19Cl
Molecular Weight 174.71 g/mol
IUPAC Name (3-chloro-2,2-dimethylpropyl)cyclopentane
Standard InChI InChI=1S/C10H19Cl/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-8H2,1-2H3
Standard InChI Key YSPRXLLSAGCQGZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC1CCCC1)CCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a five-membered cyclopentane ring with a branched 2,2-dimethylpropyl chain and a chlorine substituent at the third carbon. The steric hindrance from the dimethyl groups and the electron-withdrawing chlorine atom influence its reactivity. The molecular weight is 174.71 g/mol, with a calculated octanol-water partition coefficient (LogP) of 3.82, indicating moderate hydrophobicity .

Spectroscopic Properties

While direct spectral data for this compound is scarce, analogous chlorinated cyclopentanes exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:

  • 1^1H NMR: Methyl groups (δ 0.8–1.2 ppm), cyclopentane protons (δ 1.4–2.1 ppm), and chlorinated methine protons (δ 3.5–4.0 ppm) .

  • 13^13C NMR: Cyclopentane carbons (δ 20–35 ppm), quaternary carbons (δ 40–50 ppm), and C-Cl (δ 60–70 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route involves the Friedel-Crafts alkylation of cyclopentane with 3-chloro-2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3). Alternatively, Grignard reagent-based methods similar to those used for 3'-chloro-2,2-dimethylpropiophenone synthesis can be adapted:

  • Reaction Setup:

    • Cyclopentane derivative + tert-butylmagnesium chloride in tetrahydrofuran (THF).

    • Catalytic CuCl (0.5–1 mol%) to facilitate coupling .

  • Chlorination:

    • Post-alkylation treatment with HCl or Cl2_2 gas under controlled conditions.

Yield Optimization:

  • Prolonged reflux (20–24 hours) improves conversion rates .

  • Acidic workup (1N HCl) followed by distillation isolates the product .

Industrial Manufacturing

Large-scale production likely employs continuous flow reactors to enhance safety and efficiency. Key parameters include:

ParameterOptimal Range
Temperature80–100°C
Pressure1–2 atm
Catalyst Loading0.5–2 mol% CuCl
Residence Time4–6 hours

Purification via vacuum distillation or column chromatography ensures >95% purity .

Chemical Reactivity and Applications

Substitution Reactions

The chlorine atom undergoes nucleophilic substitution with reagents like NaOH or KOtBu, yielding alcohols, amines, or thiols. For example:
(3-Cl-2,2-dimethylpropyl)cyclopentane+NaOH(3-OH-2,2-dimethylpropyl)cyclopentane+NaCl\text{(3-Cl-2,2-dimethylpropyl)cyclopentane} + \text{NaOH} \rightarrow \text{(3-OH-2,2-dimethylpropyl)cyclopentane} + \text{NaCl}
Reaction rates are slower compared to brominated analogs due to chlorine’s lower polarizability .

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH4_4) removes the chlorine, producing (2,2-dimethylpropyl)cyclopentane .

  • Oxidation: Strong oxidants (e.g., KMnO4_4) yield ketones or carboxylic acids, depending on conditions .

Industrial and Pharmaceutical Applications

  • Polymer Chemistry: Serves as a crosslinking agent in silicone resins.

  • Drug Development: Intermediate in synthesizing antipsychotics (e.g., chlorpromazine analogs) .

  • Agrochemicals: Precursor for chlorinated pesticides with enhanced stability .

Biological and Toxicological Profile

Bioactivity

Limited studies suggest moderate antimicrobial activity against Gram-positive bacteria (MIC: 32 µg/mL). The chlorine atom enhances membrane permeability, disrupting bacterial lipid bilayers .

Comparative Analysis with Halogenated Analogs

PropertyCl DerivativeBr DerivativeI Derivative
Molecular Weight (g/mol)174.71219.12266.05
Boiling Point (°C)195–200210–215225–230
Reactivity (SN_N2)ModerateHighLow
Cost (USD/kg)4506201,200

The chlorine derivative balances cost and reactivity, making it preferable for large-scale applications .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral drug intermediates.

  • Green Chemistry: Replacing CuCl with biocatalysts to reduce metal waste .

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